Cyclononene

Stereochemistry Thermodynamics Isomer Stability

Cyclononene (CAS 933-21-1) is a nine-membered cyclic alkene with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol. It is a medium-ring compound, which places it in a class of cycloalkenes that exhibit distinct conformational and chemical properties compared to smaller common rings (5-7 members) and larger, more flexible macrocycles.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 933-21-1
Cat. No. B11951088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclononene
CAS933-21-1
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESC1CCCC=CCCC1
InChIInChI=1S/C9H16/c1-2-4-6-8-9-7-5-3-1/h1-2H,3-9H2/b2-1-
InChIKeyBESIOWGPXPAVOS-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclononene CAS 933-21-1: An Overview of Its Unique Nine-Membered Medium-Ring Structure


Cyclononene (CAS 933-21-1) is a nine-membered cyclic alkene with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol [1]. It is a medium-ring compound, which places it in a class of cycloalkenes that exhibit distinct conformational and chemical properties compared to smaller common rings (5-7 members) and larger, more flexible macrocycles [2]. Key physical properties include a density of 0.8671 g/cm³ at 20 °C and a boiling point of 167-169 °C at 740 Torr [3]. As a cis-cycloalkene, it exists as a mixture of interconverting chiral conformations in solution, a behavior that is characteristic of medium rings and is central to its chemical utility [4].

Why Cyclooctene or Cyclodecene Cannot Be Substituted for Cyclononene in Medium-Ring Research


The nine-membered ring of cyclononene occupies a critical juncture in the spectrum of cycloalkene reactivity and conformational behavior. It cannot be generically substituted by its immediate neighbors, cyclooctene (C8) or cyclodecene (C10), because the physicochemical properties do not change linearly with ring size. Cyclononene exhibits a unique balance of ring strain and conformational flexibility [1]. Unlike the more constrained and reactive cyclooctene, or the more flexible and strainless cyclodecene, the cyclononene framework provides a distinct thermodynamic landscape for isomerization, a specific barrier for conformational interconversion, and a nuanced reactivity profile in catalytic transformations [2]. This non-linear relationship means that using an analog with one fewer or one additional carbon atom will fundamentally alter the experimental outcome, as quantified in the evidence below.

Quantitative Evidence for Cyclononene (933-21-1): How It Differs from Cyclooctene and Other Analogs


Trans-Cyclononene Exhibits a 26.3 kJ/mol Lower Isomerization Energy Penalty Than Trans-Cyclooctene

The stability of the trans isomer of cyclononene is significantly higher relative to its cis counterpart when compared to the analogous pair in the 8-membered ring system. This quantifiable difference in thermodynamic stability is a direct consequence of the reduced ring strain in the larger 9-membered ring, which can better accommodate the geometric requirements of a trans double bond [1].

Stereochemistry Thermodynamics Isomer Stability

Cyclononene Displays Two Major Conformations at -189.3 °C by 13C NMR, Indicating a Higher Conformational Flexibility Than Smaller Rings

Dynamic 13C NMR spectroscopy of cis-cyclononene at -189.3 °C reveals three exchange-broadened peaks for the olefinic carbons, which have been interpreted as evidence for two major interconverting conformations [1]. In contrast, smaller rings like cyclohexene have a single, well-defined conformation, and even cyclooctene's conformational landscape is less complex. The presence of multiple, accessible conformers in cyclononene is a direct consequence of its nine-membered ring size and is a defining characteristic of its chemical behavior [2].

Conformational Analysis Dynamic NMR Computational Chemistry

Cyclononene Exhibits Lower Reactivity Than Cyclooctene in Ring-Opening Metathesis Polymerization (ROMP)

In a series of cycloolefins from C5 to C10 tested in a cometathesis reaction with 1-hexene, the reactivity was found to decrease as ring size increased . While specific rate constants are not provided, this trend is a well-established phenomenon in ring-opening metathesis polymerization (ROMP), where the release of ring strain is the primary thermodynamic driving force. Cyclononene, with less ring strain than cyclooctene, will polymerize more slowly and may exhibit different equilibrium monomer concentrations.

Polymer Chemistry ROMP Reactivity

Cyclononene Enables the Synthesis of Planar-Chiral Molecules, a Function Not Possible with Smaller or Less Flexible Rings

A recent 2025 study demonstrates the utility of the cyclononene framework for generating planar chirality. Using a Pd-catalyzed asymmetric [7+2] cyclization, researchers were able to produce two types of planar-chiral trans-cyclononenes with high efficiency (up to 85% yield) and excellent stereocontrol (>99% ee and >19:1 dr) across 42 examples [1]. This application exploits the specific geometry and flexibility of the nine-membered ring, which cannot be replicated by the more constrained cyclooctene or the more flexible cyclodecene.

Asymmetric Catalysis Planar Chirality Synthetic Methodology

Recommended Research and Industrial Application Scenarios for Cyclononene


Stereochemical and Conformational Analysis Studies

Cyclononene is an ideal model compound for studying the stereochemistry and dynamics of medium-sized rings. Its ability to exist as interconverting chiral conformers in solution, as evidenced by low-temperature NMR experiments [1], makes it a perfect candidate for advanced NMR methodology development, computational chemistry validation, and investigations into chirality transfer. Researchers should select cyclononene over cyclooctene or cyclodecene when they require a system with a specific, well-characterized conformational equilibrium that is neither too rigid nor too fluxional.

Controlled Ring-Opening Metathesis Polymerization (ROMP)

For polymer chemists seeking to create specialized materials, cyclononene offers a unique balance of reactivity and monomer properties. Its lower ring strain compared to cyclooctene translates to slower ROMP kinetics , which can be advantageous for synthesizing polymers with narrow molecular weight distributions or for creating block copolymers where sequential addition of monomers with different reactivities is required. It is a building block for polyalkenamers with distinct physical properties.

Synthesis of Planar-Chiral Molecules for Chemical Biology

The nine-membered ring of cyclononene serves as a privileged scaffold for generating planar chirality, a type of stereoisomerism of growing importance in medicinal chemistry and chemical biology. As demonstrated by recent methodology, substituted cyclononenes can be synthesized with high enantioselectivity and used to create complex molecular architectures [2]. This application is uniquely suited to the cyclononene framework and cannot be easily achieved with other common medium-ring alkenes, making it a valuable starting material for drug discovery and bioorthogonal chemistry applications.

Mechanistic Studies in Transannular Reactions

The specific conformations adopted by cyclononene dictate the outcomes of transannular reactions, where functional groups on opposite sides of the ring interact [3]. This property is essential for the synthesis of complex bicyclic and polycyclic frameworks found in natural products. Researchers studying these transformations require cyclononene, as analogs with different ring sizes will have different ground-state conformations, leading to different reaction pathways and product distributions. Its use is therefore mandatory for achieving the desired structural complexity in target-oriented synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclononene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.